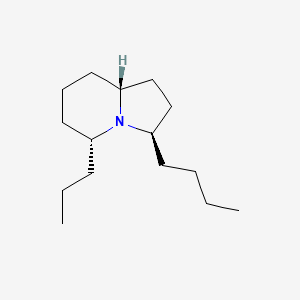
Bbpp-Ru
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bbpp-Ru is a coordination compound that has gained significant attention from the scientific community due to its unique properties. It is a ruthenium-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Bbpp-Ru is not fully understood, but studies have shown that it can interact with DNA and other biomolecules in cells. Bbpp-Ru can induce cell death by causing DNA damage and disrupting cellular processes. In addition, Bbpp-Ru has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
Bbpp-Ru has been shown to have various biochemical and physiological effects on cells and organisms. Studies have shown that Bbpp-Ru can induce oxidative stress, which can lead to cell death. In addition, Bbpp-Ru has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Bbpp-Ru in lab experiments is its potent anticancer properties. Bbpp-Ru has been shown to be effective against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using Bbpp-Ru is its potential toxicity. Studies have shown that Bbpp-Ru can be toxic to healthy cells, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for Bbpp-Ru research. One of the areas that require further exploration is the mechanism of action of Bbpp-Ru. Understanding how Bbpp-Ru interacts with biomolecules in cells can help researchers develop more effective cancer drugs. In addition, more research is needed to determine the potential side effects of Bbpp-Ru and how they can be mitigated. Finally, there is a need for more studies to determine the optimal dosage and administration of Bbpp-Ru for different applications.
Conclusion:
Bbpp-Ru is a promising compound that has potential applications in various fields of science, including medicine, biology, and chemistry. Its potent anticancer properties make it a valuable tool for cancer research, while its anti-inflammatory properties make it a potential candidate for the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of Bbpp-Ru and its potential side effects.
Métodos De Síntesis
Bbpp-Ru can be synthesized using various methods, including the reaction of ruthenium chloride with Bbpp ligands. The reaction is typically carried out in a solvent such as ethanol, and the resulting compound is purified using various techniques such as chromatography. Other methods of synthesis include the use of microwave irradiation, which has been shown to result in a higher yield of the compound.
Aplicaciones Científicas De Investigación
Bbpp-Ru has been extensively studied for its potential applications in various fields of science, including medicine, biology, and chemistry. One of the most promising applications of Bbpp-Ru is in cancer treatment. Studies have shown that Bbpp-Ru has potent anticancer properties, making it a potential candidate for the development of new cancer drugs. In addition, Bbpp-Ru has also been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer that can kill cancer cells.
Propiedades
IUPAC Name |
2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4.2C10H8N2.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-10H;2*1-8H;/q;;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXNAGNLAPDXJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H26N8Ru+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bbpp-Ru | |
CAS RN |
87564-74-7 |
Source


|
| Record name | Bis(2,2'-bipyridyl)(dipyrido(3,2-alpha-2',3'-c)phenazine)ruthenium (II) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087564747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

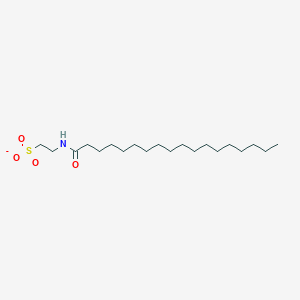
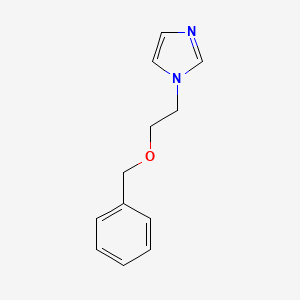
![5-[2-(1-cyclohexenyl)ethynyl]-6'-[2-(2-hydroxyethoxy)phenyl]-N-(2-hydroxy-2-phenylethyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1227664.png)
![3-({4'-[(1-Amino-4-sulfonatonaphthalen-2-yl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxynaphthalene-1-sulfonate](/img/structure/B1227665.png)
![2-(4-bromophenoxy)-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]acetohydrazide](/img/structure/B1227667.png)
![N-[4-(4-fluorophenyl)-2-thiazolyl]-3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B1227668.png)


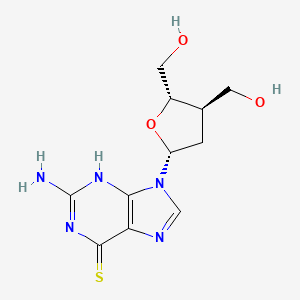
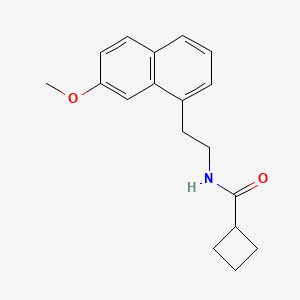
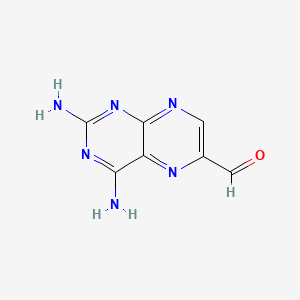
![4-[Cyclohexyl(methyl)amino]naphthalene-1,2-dione](/img/structure/B1227679.png)

